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Compound of Interest

Compound Name: 2-Bromo-5-iodopyridin-4-amine

Cat. No.: B2462494

An In-Depth Technical Guide to 2-Bromo-5-iodopyridin-4-amine: A Strategic Building Block in
Modern Drug Discovery

Abstract

2-Bromo-5-iodopyridin-4-amine is a halogenated heterocyclic compound of significant
interest to the pharmaceutical and chemical research sectors. Its strategic arrangement of an
amino group, a bromine atom, and an iodine atom on a pyridine core imparts a unique
combination of reactivity and structural utility. This guide provides a comprehensive technical
overview of its molecular structure, physicochemical properties, a reasoned synthesis protocol,
and its critical applications as a versatile building block in drug discovery. Particular emphasis
is placed on its role in constructing complex molecular architectures, such as kinase inhibitors,
through selective cross-coupling reactions. Detailed experimental protocols for characterization
and synthetic application are provided for researchers, scientists, and drug development
professionals.

Introduction to 2-Bromo-5-iodopyridin-4-amine

The pyridine scaffold is a "privileged structure™ in medicinal chemistry, forming the core of
numerous approved therapeutic agents.[1] The introduction of multiple, distinct halogen atoms
onto this scaffold, as seen in 2-Bromo-5-iodopyridin-4-amine, creates a powerful synthetic
intermediate. The strategic positioning of bromine and iodine provides multiple reactive sites
that can be functionalized selectively, enabling a wide array of synthetic transformations.[2]
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This molecule is particularly valuable for medicinal chemists aiming to synthesize complex
pharmaceutical intermediates with high purity and yield.[2] Its utility lies in the differential
reactivity of the carbon-iodine (C-l) and carbon-bromine (C-Br) bonds in metal-catalyzed cross-
coupling reactions, allowing for a stepwise and controlled assembly of target molecules.[3] This
capability is crucial for developing targeted therapies where subtle molecular modifications can
lead to significant changes in biological activity and efficacy.[2]

Molecular Structure and Physicochemical
Properties

2-Bromo-5-iodopyridin-4-amine is a disubstituted halopyridine with an amino group that
significantly influences the electronic properties of the ring. The precise arrangement of these
functional groups dictates its reactivity and potential as a pharmaceutical building block.

Key Identifiers and Properties:

Property Value Source(s)
IUPAC Name 2-Bromo-5-iodopyridin-4-amine  [4]
4-Amino-2-bromo-5-
Synonym(s) : . [4]
iodopyridine
CAS Number 1300750-78-0 [4][5]16]
Molecular Formula CsHaBrIN2 [4]
Molecular Weight 298.91 g/mol [41[6]
MDL Number MFCD27959281 [5]
Physical Form Solid [7]
Hydrogen Bond Donors 1 (from the -NH2z group) [8]
2 (from the two Nitrogen
Hydrogen Bond Acceptors [8]
atoms)

Spectroscopic Characterization
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Accurate characterization is essential for confirming the identity and purity of 2-Bromo-5-
iodopyridin-4-amine. Based on its structure and data from analogous compounds, the
following spectroscopic signatures are expected.[9][10]

IH NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic
region, corresponding to the two protons on the pyridine ring. The amino group protons
would likely appear as a broad singlet.

e 13C NMR: The carbon NMR spectrum should display five signals for the five carbon atoms of
the pyridine ring, with chemical shifts influenced by the attached bromo, iodo, and amino
substituents.

e Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern
for the molecular ion peak [M]+ due to the presence of bromine (isotopes 7°Br and 8!Br). The
exact mass would confirm the elemental composition.

« Infrared (IR) Spectroscopy: The IR spectrum would feature characteristic absorption bands
for N-H stretching of the amine group (typically around 3300-3500 cm~1), as well as C=C and
C=N ring stretching vibrations in the 1400-1600 cm~1 region.[10]

Synthesis and Mechanistic Rationale

The synthesis of 2-Bromo-5-iodopyridin-4-amine can be approached from commercially
available pyridines. A logical pathway involves the sequential halogenation of a suitable
aminopyridine precursor. The order of halogenation is critical and is dictated by the directing
effects of the substituents on the pyridine ring. The amino group is a strong activating ortho-,
para-director.

A plausible synthesis starts with 2-bromopyridin-4-amine. The amino group at position 4 and
the bromo group at position 2 will direct the incoming electrophile (iodine) to position 5.

Proposed Synthesis Workflow

Electrophilic
2-Bromopyridin-4-amine Aromatic Substitution N-IOdosu_ct_:lnlmlde (NIS) lodination at C5 2-Bromo-5-iodopyridin-4-amine
Acetonitrile (Solvent)
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Caption: Proposed synthetic workflow for 2-Bromo-5-iodopyridin-4-amine.

Detailed Synthesis Protocol

This protocol is a representative method adapted from procedures for similar halogenated
pyridines.[9][11]

Preparation: To a solution of 2-bromopyridin-4-amine (1 equivalent) in acetonitrile (10
volumes), add N-iodosuccinimide (NIS) (1.1 equivalents) portion-wise at room temperature.

Reaction: Stir the resulting mixture at room temperature for 24-48 hours. Monitor the reaction
progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass
Spectrometry (LC-MS).

Work-up: Once the starting material is consumed, concentrate the reaction mixture under
reduced pressure to remove the solvent.

Purification: Dissolve the crude residue in a suitable solvent like ethyl acetate. Wash the
organic layer with an agueous solution of sodium thiosulfate to remove any unreacted iodine,
followed by a brine wash.

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in
vacuo. Purify the resulting solid by column chromatography on silica gel to afford the final
product, 2-Bromo-5-iodopyridin-4-amine.

Mechanistic Justification

Choice of Reagents: N-iodosuccinimide (NIS) is a mild and effective electrophilic iodinating
agent, which is preferable for activated systems like aminopyridines to avoid over-reaction or
harsh conditions. Acetonitrile is a suitable polar aprotic solvent for this type of reaction.

Regioselectivity: The powerful activating and ortho, para-directing effect of the C4-amino
group strongly directs the incoming electrophile (I* from NIS) to the ortho positions (C3 and
C5). Position C5 is sterically more accessible and electronically favored, leading to selective
iodination at this site.
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Applications in Drug Discovery & Development

The primary value of 2-Bromo-5-iodopyridin-4-amine in drug discovery stems from its
capacity to serve as a versatile scaffold for building complex molecules through selective cross-
coupling reactions.[3][12]

Differential Reactivity in Cross-Coupling Reactions

The C-I bond is inherently weaker and more susceptible to oxidative addition to palladium(0)
catalysts than the C-Br bond.[3] This differential reactivity is the cornerstone of its synthetic
utility, allowing for a stepwise functionalization strategy:

o Selective functionalization at C5: Reactions like Suzuki, Sonogashira, or Buchwald-Hartwig
amination can be performed selectively at the iodo-substituted position under milder
conditions.

e Subsequent functionalization at C2: The bromo-substituted position remains available for a
second, different cross-coupling reaction under more forcing conditions, enabling the
construction of highly complex and diverse molecular libraries.

Workflow for Kinase Inhibitor Synthesis

The aminopyridine motif is a well-established scaffold for developing kinase inhibitors, as it
often interacts with the hinge region of the kinase ATP-binding site.[1] This building block is
ideal for creating libraries of potential inhibitors.

Suzuki Coupling Intermediate A Buchwald-Hartwig Amination Gl iEss (her Seiah]
(R1-B(OH)2, Pd catalyst) (Functionalized at C5) (R2-NH2, Pd catalyst) P

2-Bromo-5-iodopyridin-4-amine

Click to download full resolution via product page
Caption: Stepwise functionalization of 2-Bromo-5-iodopyridin-4-amine.

This stepwise approach allows medicinal chemists to systematically explore the structure-
activity relationship (SAR) by varying the substituents at both the C5 and C2 positions,
accelerating the optimization of lead compounds for improved potency and selectivity.[13]
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Experimental Protocols
Protocol 1: NMR Spectroscopic Analysis

This protocol outlines a general procedure for the characterization of the title compound by
NMR spectroscopy.[10]

o Sample Preparation: Accurately weigh 5-10 mg of the solid compound and dissolve it in
approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-de) in a clean, dry NMR
tube.

e 1H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher
spectrometer. Use a standard pulse program and ensure a sufficient number of scans to
obtain a good signal-to-noise ratio.

e 13C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse
sequence (e.g., PENDANT or APT) to obtain phase information for CH, CHz, and CHs
groups, which aids in signal assignment.

o Data Processing: Process the raw data (FID) by applying Fourier transformation, phase
correction, and baseline correction.

« Interpretation: Integrate the *H NMR signals to determine proton ratios. Assign peaks based
on their chemical shifts, coupling patterns, and comparison to predicted values or data from
similar structures.

Protocol 2: Representative Suzuki Cross-Coupling at the
C5-lodo Position

This protocol demonstrates the selective functionalization of the more reactive C-I bond.

e Reagent Setup: In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon),
combine 2-Bromo-5-iodopyridin-4-amine (1 eq.), the desired arylboronic acid (1.2 eq.), a
palladium catalyst such as Pd(PPhs)4 (0.05 eq.), and a base such as sodium carbonate (2.0

eq.).
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» Solvent Addition: Add a degassed solvent mixture, typically dioxane and water (e.g., 4:1
ratio).

e Reaction: Heat the mixture to 80-90 °C and stir until the starting material is consumed, as
monitored by TLC or LC-MS.

o Work-up: After cooling to room temperature, dilute the reaction mixture with water and
extract with an organic solvent (e.g., ethyl acetate).

 Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium
sulfate, and concentrate under reduced pressure. Purify the crude product via flash column
chromatography to isolate the C5-arylated product.

Safety and Handling

2-Bromo-5-iodopyridin-4-amine is an irritant and should be handled with appropriate safety
precautions.

GHS Hazard Information:[5]

Pictogram Signal Word Hazard Statements

GHSO07 Warning H315: Causes skin irritation.

H319: Causes serious eye

irritation.

H335: May cause respiratory
irritation.

o Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing
dust.[14] Avoid contact with skin, eyes, and clothing.[15] Wear appropriate personal
protective equipment (PPE), including safety goggles, gloves, and a lab coat.[16]

o Storage: Store in a tightly closed container in a dry, cool place away from incompatible
materials such as strong oxidizing agents.[15]
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» Disposal: Dispose of contents and container to an approved waste disposal plant in
accordance with local, state, and federal regulations.[15]

Conclusion

2-Bromo-5-iodopyridin-4-amine stands out as a high-value, strategic intermediate for organic
synthesis and medicinal chemistry. Its well-defined structure, characterized by differential
halogen reactivity, provides a reliable and versatile platform for the efficient construction of
complex molecular targets. The ability to perform selective, stepwise functionalization is
particularly advantageous in drug discovery programs, where it facilitates the rapid generation
of diverse chemical libraries for lead identification and optimization. As the demand for novel
and highly specific therapeutic agents continues to grow, the utility of sophisticated building
blocks like 2-Bromo-5-iodopyridin-4-amine will undoubtedly expand.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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